molecular formula C28H25N3O3S B2648979 (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide CAS No. 840483-52-5

(Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide

Cat. No.: B2648979
CAS No.: 840483-52-5
M. Wt: 483.59
InChI Key: XYHFKKGQIDSLSC-COOPMVRXSA-N
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Description

(Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, a cyano group, and various aromatic substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a substituted benzaldehyde with thiosemicarbazide under acidic conditions to form a thiazolidinone intermediate.

    Introduction of the Cyano Group: The cyano group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone intermediate and malononitrile.

    Substitution Reactions: The final compound is obtained by introducing the methoxybenzyl and p-tolyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Antimicrobial Agents: Thiazolidinone derivatives are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics.

Medicine

    Anti-inflammatory and Anticancer Agents: The compound’s structure suggests potential anti-inflammatory and anticancer activities, which can be explored in preclinical and clinical studies.

Industry

    Pharmaceuticals: The compound can be used in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano group and thiazolidinone ring may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Benzylidene Thiazolidinones: Compounds with similar structures but different substituents on the aromatic rings.

Uniqueness

The unique combination of the cyano group, methoxybenzyl, and p-tolyl substituents in (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide distinguishes it from other thiazolidinone derivatives, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-18-7-11-21(12-8-18)30-26(32)24(17-29)28-31(22-13-9-19(2)10-14-22)27(33)25(35-28)16-20-5-4-6-23(15-20)34-3/h4-15,25H,16H2,1-3H3,(H,30,32)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFKKGQIDSLSC-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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